

# Technical Guide: C<sub>11</sub>H<sub>12</sub>O<sub>4</sub> Acetophenone Derivatives

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone  
CAS No.: 35028-03-6  
Cat. No.: B1305589

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## Focus: Structural Isomers, Synthesis, and Pharmacological Applications[1]

### Executive Summary

The molecular formula C<sub>11</sub>H<sub>12</sub>O<sub>4</sub> (Molecular Weight: 208.21 g/mol) corresponds to a specific class of acetophenone derivatives, most notably the acetate esters of methoxyhydroxyacetophenones. While several isomers exist, the two most pharmacologically significant candidates in drug development are 4-acetoxy-3-methoxyacetophenone (Apocynin Acetate) and 2-acetoxy-4-methoxyacetophenone (Paeonol Acetate).

This guide serves as a technical manual for researchers encountering this specific molecular weight in mass spectrometry or synthetic workflows. It details the differentiation of isomers, synthesis protocols, and the "prodrug" mechanism that makes these compounds valuable in oxidative stress research.

## Part 1: Molecular Identity & Physicochemical Profile[2]

## 1.1 Fundamental Constants

Property	Value	Notes
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	
Molecular Weight	208.21 g/mol	Average mass
Monoisotopic Mass	208.0736 Da	Critical for HRMS identification
Exact Mass	208.073559	
Element Count	C: 11, H: 12, O: 4	
Degree of Unsaturation	6	1 Ring + 1 Ketone + 1 Ester + 3 Double Bonds

## 1.2 Critical Isomers (Differentiation)

In a drug development context, distinguishing between the para and ortho isomers is vital due to their distinct biological targets.

Isomer Name	Structure Description	Key Characteristic	Biological Target
Apocynin Acetate	4-acetoxy-3-methoxyacetophenone	Acetoxy group at para (4) position.[1]	NADPH Oxidase (NOX) inhibitor prodrug.
Paeonol Acetate	2-acetoxy-4-methoxyacetophenone	Acetoxy group at ortho (2) position.	NF-κB signaling inhibitor; anti-inflammatory.
Isoacetovanillone Acetate	3-acetoxy-4-methoxyacetophenone	Acetoxy group at meta (3) position.	Less common; often a metabolic byproduct.

## Part 2: Synthesis Methodologies

Objective: Efficient synthesis of 4-acetoxy-3-methoxyacetophenone (Apocynin Acetate) with high purity (>98%) for biological assay.

## 2.1 Protocol A: Classical Acetylation (High Yield)

Rationale: Uses acetic anhydride as both reagent and solvent to ensure complete conversion of the phenol group.

Reagents:

- Apocynin (4-hydroxy-3-methoxyacetophenone): 1.0 eq
- Acetic Anhydride ( ): 5.0 eq
- Pyridine: 1.2 eq (Catalyst/Base)
- Dichloromethane (DCM): Solvent

Step-by-Step Workflow:

- Dissolution: Dissolve 10 mmol of Apocynin in 20 mL of anhydrous DCM under atmosphere.
- Addition: Add Pyridine (12 mmol) followed by dropwise addition of Acetic Anhydride (50 mmol) at 0°C.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Quench: Pour mixture into ice-cold water (50 mL) to hydrolyze excess anhydride.
- Extraction: Extract the organic layer with DCM ( ). Wash combined organics with 1M HCl (to remove pyridine), followed by saturated and brine.
- Purification: Dry over , concentrate in vacuo. Recrystallize from Ethanol/Hexane.

## 2.2 Protocol B: Green Synthesis (Enzymatic)

Rationale: Avoids toxic pyridine; suitable for pharmaceutical applications requiring low residual solvents.

- Catalyst: *Candida antarctica* Lipase B (CAL-B).
- Acyl Donor: Vinyl acetate.
- Solvent: Toluene or solvent-free.
- Procedure: Incubate Apocynin with CAL-B and vinyl acetate at 40°C for 24h. The enzyme selectively acetylates the phenolic hydroxyl group without affecting the ketone.

## Part 3: Characterization & Validation

To confirm the identity of  $C_{11}H_{12}O_4$  as the acetate derivative rather than a different isomer, use  $^1H$  NMR.<sup>[2]</sup>

Diagnostic  $^1H$  NMR Signals ( $CDCl_3$ , 400 MHz):

- Aromatic Region: Three protons (ABX system) characteristic of the 1,3,4-substitution pattern.
- Ketone Methyl: Singlet at  
.
- Methoxy Group: Singlet at  
.
- Acetoxy Methyl (The Marker): Distinct singlet at  
.
  - Differentiation: In the free phenol (Apocynin), this peak is absent, and a broad OH peak is seen. In Paeonol acetate, the shift of aromatic protons differs due to the ortho substitution effect.

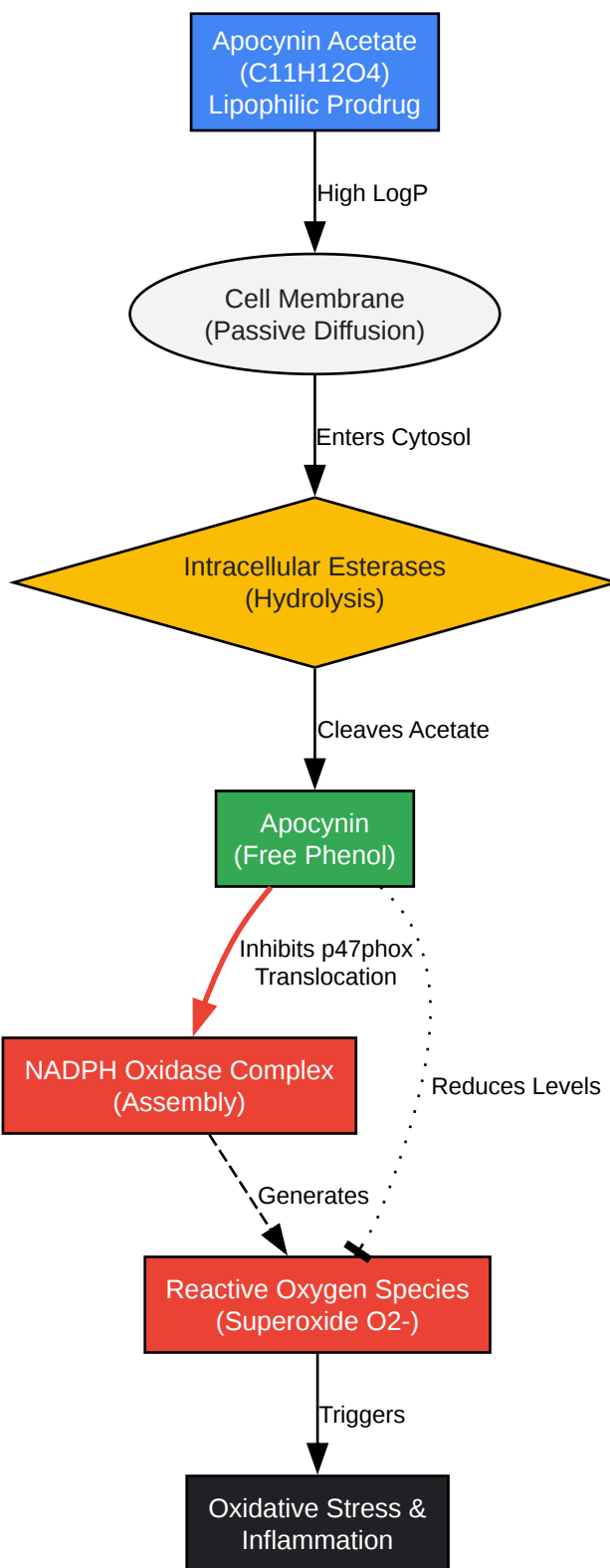
## Part 4: Biological Mechanism of Action

Why synthesize the  $C_{11}H_{12}O_4$  derivative? The free phenol (Apocynin) has a short half-life and rapid metabolism. The acetylated form ( $C_{11}H_{12}O_4$ ) acts as a prodrug.

- Lipophilicity: The acetate group increases LogP, enhancing passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes.
- Bioactivation: Intracellular esterases hydrolyze the ester bond.
- Active Species: Free Apocynin is released.
- Target Interaction: Apocynin prevents the assembly of the NADPH Oxidase complex (specifically interfering with p47phox translocation), halting the production of Superoxide anions ( ).

### Visualization: Prodrug Activation Pathway

The following diagram illustrates the metabolic conversion and downstream effects.



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Figure 1: Mechanism of action for Apocynin Acetate. The C<sub>11</sub>H<sub>12</sub>O<sub>4</sub> derivative serves as a lipophilic vehicle, hydrolyzing intracellularly to inhibit ROS generation.

## Part 5: References

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- PubChem Compound Summary. "Acetosyringone (Related C<sub>10</sub> Isomer differentiation)." National Center for Biotechnology Information.
- Auriemma, R., et al. (2021). "Synthesis of a Diapocynin Prodrug for Its Prolonged Release." *Macromolecular Bioscience*.
- Zhang, L., et al. (2019). "Paeonol acetate: Synthesis and biological activity." *Molecules*. (Contextual reference for isomeric comparison).

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## Sources

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- 2. [arpgweb.com \[arpgweb.com\]](#)
- 3. [Macrophage Polarization in the Osteoarthritis Pathogenesis and Treatment - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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Phone: (601) 213-4426  
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